6-Methyl-5-(2-phenyl-1,3-thiazol-4-yl)[1,3]thiazolo[3,2-b][1,2,4]triazole
Overview
Description
6-Methyl-5-(2-phenyl-1,3-thiazol-4-yl)[1,3]thiazolo[3,2-b][1,2,4]triazole is a heterocyclic compound that features a unique combination of thiazole and triazole rings. These rings are known for their significant biological activities and are commonly found in various pharmacologically active molecules. The compound’s structure includes a methyl group at the 6th position and a phenyl group at the 2nd position of the thiazole ring, contributing to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5-(2-phenyl-1,3-thiazol-4-yl)[1,3]thiazolo[3,2-b][1,2,4]triazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the thiazole ring followed by the construction of the triazole ring. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve high-quality products at scale.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-5-(2-phenyl-1,3-thiazol-4-yl)[1,3]thiazolo[3,2-b][1,2,4]triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at reactive positions on the thiazole and triazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule, potentially enhancing its biological activity.
Scientific Research Applications
6-Methyl-5-(2-phenyl-1,3-thiazol-4-yl)[1,3]thiazolo[3,2-b][1,2,4]triazole has a wide range of scientific research applications, including:
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its potential as a therapeutic agent.
Medicine: Investigated for its pharmacological properties, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-Methyl-5-(2-phenyl-1,3-thiazol-4-yl)[1,3]thiazolo[3,2-b][1,2,4]triazole involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, and other proteins that play crucial roles in various biochemical pathways. The compound’s effects can result from its ability to modulate these targets, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like 2-aminothiazole and benzothiazole share structural similarities with the thiazole ring.
Triazole Derivatives: Compounds such as 1,2,4-triazole and 1,2,3-triazole are structurally related to the triazole ring.
Uniqueness
6-Methyl-5-(2-phenyl-1,3-thiazol-4-yl)[1,3]thiazolo[3,2-b][1,2,4]triazole is unique due to its specific combination of thiazole and triazole rings, along with the presence of methyl and phenyl substituents. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
6-methyl-5-(2-phenyl-1,3-thiazol-4-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4S2/c1-9-12(20-14-15-8-16-18(9)14)11-7-19-13(17-11)10-5-3-2-4-6-10/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYNOQTMUUZSTIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NN12)C3=CSC(=N3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501174017 | |
Record name | 6-Methyl-5-(2-phenyl-4-thiazolyl)thiazolo[3,2-b][1,2,4]triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501174017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
478067-25-3 | |
Record name | 6-Methyl-5-(2-phenyl-4-thiazolyl)thiazolo[3,2-b][1,2,4]triazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=478067-25-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methyl-5-(2-phenyl-4-thiazolyl)thiazolo[3,2-b][1,2,4]triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501174017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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